molecular formula C9H12N2S B189201 Thiourea, N-ethyl-N-phenyl- CAS No. 3955-58-6

Thiourea, N-ethyl-N-phenyl-

Cat. No. B189201
CAS RN: 3955-58-6
M. Wt: 180.27 g/mol
InChI Key: XVNPNGPNQJUMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-ethyl-N-phenyl- is an organosulfur compound. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . It consists of a thiourea molecule with a phenyl functional group substitution on one of the two nitrogen atoms on the thiourea molecule .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .


Molecular Structure Analysis

Thiourea, N-ethyl-N-phenyl- has a molecular weight of 180.270. Its IUPAC Standard InChI is InChI=1S/C9H12N2S/c1-2-10-9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12) .


Chemical Reactions Analysis

Thiourea is a reagent in organic synthesis . It forms adducts with silver halides . It is also used in the synthesis of Re (III) complexes, potentially useful in nuclear medicine .


Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.405 g/mL. It has a melting point of 182 °C (360 °F; 455 K) and is soluble in water (142 g/L at 25 °C) .

Safety And Hazards

Thiourea may form combustible dust concentrations in air. It is harmful if swallowed and may cause cancer. It is suspected of damaging the unborn child . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Thiourea and its derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are also being investigated for their multiple desirable properties as a fertilizer especially under conditions of environmental stress . Global researchers are developing cheap, low power, and miniature in size carbon dioxide sensors with high sensitivity .

properties

IUPAC Name

1-ethyl-1-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNPNGPNQJUMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063243
Record name Thiourea, N-ethyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiourea, N-ethyl-N-phenyl-

CAS RN

3955-58-6
Record name N-Ethyl-N-phenylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3955-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-ethyl-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003955586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, N-ethyl-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiourea, N-ethyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.